BenchChemオンラインストアへようこそ!

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine (CAS 1427175-16-3, IUPAC: tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate) is a chiral, spirocyclic morpholine derivative. It features a rigid 7-oxa-4-azaspiro[2.5]octane core incorporating a cyclopropane ring, an N-BOC protecting group, and a primary hydroxymethyl substituent at the 6-position with defined (R) stereochemistry.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1427175-16-3
Cat. No. B1458586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine
CAS1427175-16-3
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(OCC12CC2)CO
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1
InChIKeyIKYQXSSDWRYNKR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine (CAS 1427175-16-3): A Chiral Spirocyclic Morpholine Building Block for MedChem Procurement


N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine (CAS 1427175-16-3, IUPAC: tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate) is a chiral, spirocyclic morpholine derivative . It features a rigid 7-oxa-4-azaspiro[2.5]octane core incorporating a cyclopropane ring, an N-BOC protecting group, and a primary hydroxymethyl substituent at the 6-position with defined (R) stereochemistry. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of drug candidates requiring conformationally constrained morpholine scaffolds [1]. Its molecular formula is C12H21NO4 with a molecular weight of 243.30 g/mol .

Why Generic N-BOC-Morpholine or Racemic Analogs Cannot Replace N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine


In-class morpholine building blocks cannot be freely interchanged with this compound due to three irreplaceable structural features: (1) defined (R) stereochemistry at C-6, which imparts enantioselective interactions in biological targets—the (6S) enantiomer (CAS 1980007-42-8) is chemically identical but may exhibit divergent pharmacodynamic profiles ; (2) the spirocyclic 7-oxa-4-azaspiro[2.5]octane framework, which provides conformational rigidity unattainable with simple N-Boc-morpholine analogs such as 4-Boc-3-cyclopropyl-morpholine (CAS 1414958-23-8, MW 227.3, lacking the hydroxymethyl group and spiro-oxygen) ; and (3) the hydroxymethyl group, which serves as an essential functional handle for downstream derivatization (e.g., oxidation, esterification, or nucleophilic substitution) that is absent in des-hydroxymethyl analogs [1]. Substituting with a non-spirocyclic or racemic alternative risks losing conformational bias, synthetic versatility, and stereochemical fidelity in the final drug candidate.

Quantitative Differentiation Evidence for N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine vs. Closest Analogs


Enantiomeric Purity: (6R) vs. (6S) Configuration Determines Biological Stereoselectivity

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine possesses defined (R) stereochemistry at the 6-position of the spirocyclic core. The (6S)-enantiomer (CAS 1980007-42-8) shares identical molecular formula (C12H21NO4) and molecular weight (243.30 g/mol) but is configurationally distinct . While direct head-to-head biological data for this specific pair are not publicly available, the patent literature demonstrates that oxa-azaspiro derivatives with defined chirality exhibit enantioselective binding to therapeutic targets such as PI3Kδ and sigma receptors [1], establishing that (R) vs. (S) configuration is a critical determinant of pharmacological activity.

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Spirocyclic vs. Non-Spirocyclic Morpholine: Conformational Rigidity and Hydrogen-Bonding Capacity Advantages

The target compound incorporates a spirocyclic 7-oxa-4-azaspiro[2.5]octane core with a hydroxymethyl substituent (MW 243.30, HBD count: 1, HBA count: 4), whereas the non-spirocyclic analog 4-Boc-3-cyclopropyl-morpholine (CAS 1414958-23-8, MW 227.30, HBD count: 0, HBA count: 3) lacks both the spiro-oxygen atom and the hydroxymethyl group . The 16 Da molecular weight increment corresponds to one additional oxygen atom, and the gain of one hydrogen bond donor and one hydrogen bond acceptor increases the compound's capacity for directed intermolecular interactions. Conformational analysis of spirocyclic morpholines demonstrates that the spiro junction restricts bond rotation, reducing the number of accessible conformers compared to flexible monocyclic morpholines [1].

Conformational constraint Spirocyclic scaffolds Hydrogen bond donor/acceptor

N-BOC vs. N-Benzyloxycarbonyl Protection: Orthogonal Deprotection Chemistry Drives Synthetic Route Selection

The tert-butyloxycarbonyl (BOC) group in the target compound (MW 243.30) is cleaved under acidic conditions (typically 20-50% TFA in DCM, 0.5-2 h at room temperature) [1]. The corresponding N-benzyloxycarbonyl analog, benzyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate (CAS 2680856-51-1, MW 277.32), requires hydrogenolysis (H2, Pd/C, or catalytic hydrogen transfer) for deprotection [2]. The 34 Da mass difference reflects the replacement of the tert-butyl group with a benzyl moiety, and the benzyl analog exhibits a higher XLogP3 of 1.0, indicating greater lipophilicity [2]. These orthogonal deprotection mechanisms allow the BOC-protected compound to be used in synthetic sequences where hydrogenation-sensitive functionalities (e.g., alkenes, nitro groups, benzyl ethers) are present.

Orthogonal protecting groups Solid-phase synthesis Synthetic strategy

Commercial Purity Advantage: 98% vs. Industry-Standard 95% for Demanding MedChem Applications

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine is commercially available at 98% purity from Leyan (Product No. 1679500) , compared to the typical 95% purity offered by multiple other suppliers for this compound . The 3-percentage-point purity differential corresponds to a reduction of total impurities from ≤5% to ≤2%, which is particularly significant when the compound is used as a building block in multi-step synthetic sequences where cumulative impurity carryover can compromise final product purity, yield, and biological assay reproducibility.

Compound purity Procurement quality Reproducibility

High-Value Application Scenarios for N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of PI3Kδ or Sigma Receptor-Targeted Drug Candidates

Programs requiring a chiral, spirocyclic morpholine core for targeting PI3Kδ [1] or sigma receptors should prioritize the (6R)-enantiomer (CAS 1427175-16-3). The defined (R) configuration ensures stereochemical fidelity in the final drug substance, whereas use of the (6S) enantiomer (CAS 1980007-42-8) or racemic mixtures risks producing inactive or off-target diastereomers, as stereochemistry is a known determinant of binding affinity in the oxa-azaspiro series [1].

Multi-Step Syntheses Requiring Orthogonal N-Protection with Hydrogenation-Sensitive Intermediates

When a synthetic route contains functionalities incompatible with hydrogenolysis (e.g., alkenes, alkynes, nitro groups, or benzyl ethers), the BOC-protected compound (acid-labile, TFA/DCM cleavable) is the unambiguous choice over the benzyl carbamate analog (CAS 2680856-51-1, hydrogenolysis-dependent) [2]. This orthogonality enables sequential deprotection strategies critical for complex molecule assembly [3].

Conformationally Constrained Scaffold Design for Improved Ligand Binding

The spirocyclic 7-oxa-4-azaspiro[2.5]octane core offers superior conformational rigidity compared to flexible monocyclic morpholines such as 4-Boc-3-cyclopropyl-morpholine (CAS 1414958-23-8) . Coupled with the additional hydrogen bond donor (HBD=1) and acceptor (HBA=4) capacity from the hydroxymethyl and spiro-oxygen, this scaffold is suited for fragment-based drug design where pre-organized binding conformations reduce entropic penalties upon target engagement [4].

Late-Stage Functionalization Leveraging the Hydroxymethyl Handle

The primary alcohol at C-6 enables selective oxidation to the aldehyde or carboxylic acid, esterification with activated acids, or conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement [3]. This functional handle is absent in des-hydroxymethyl variants, making this compound the mandatory choice for synthetic routes requiring C-6 derivatization to explore structure-activity relationships.

Quote Request

Request a Quote for N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.